molecular formula C12H15NO3 B14826294 5-Cyclopropoxy-2-methoxy-N-methylbenzamide

5-Cyclopropoxy-2-methoxy-N-methylbenzamide

Cat. No.: B14826294
M. Wt: 221.25 g/mol
InChI Key: XIGPTRNWFAPPSD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a benzamide derivative, characterized by the presence of a cyclopropoxy group and a methoxy group attached to the benzene ring, along with an N-methyl group on the amide nitrogen.

Preparation Methods

The synthesis of 5-Cyclopropoxy-2-methoxy-N-methylbenzamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Cyclopropoxy-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).

Scientific Research Applications

5-Cyclopropoxy-2-methoxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity. The cyclopropoxy and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Cyclopropoxy-2-methoxy-N-methylbenzamide can be compared with other benzamide derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C12H15NO3/c1-13-12(14)10-7-9(16-8-3-4-8)5-6-11(10)15-2/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

XIGPTRNWFAPPSD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC2CC2)OC

Origin of Product

United States

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